An In-Depth Technical Guide to N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)
An In-Depth Technical Guide to N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)
Introduction
N,N-dicyclohexyl-2-benzothiazolesulfenamide, commonly referred to as DCBS, is a cornerstone chemical within the sulfenamide class of rubber accelerators. Its primary industrial significance lies in its function as a delayed-action accelerator in the vulcanization of natural and synthetic rubbers.[1] This guide provides a comprehensive technical overview of its chemical identity, mechanism of action, synthesis, analytical methodologies, and safety protocols, designed to equip researchers and industry professionals with a thorough understanding of this critical compound.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of the compound's identity and properties is fundamental to its application.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine .[2]
Key Identifiers:
Common Synonyms and Trade Names: The compound is widely known by various names in industrial and research settings, including:
Chemical Structure: The structure consists of a benzothiazole group linked via a sulfur-nitrogen bond to a dicyclohexylamine moiety.
Caption: Structure of N,N-dicyclohexyl-2-benzothiazolesulfenamide.
Physicochemical Properties
The physical and chemical properties of DCBS are critical for its handling, storage, and application in rubber compounding.
| Property | Value | Source(s) |
| Appearance | Light yellow to light pink powder or granules | [4][5] |
| Melting Point | ≥97.0 °C | [4][5][6] |
| Density | 1.26 - 1.32 g/cm³ | [5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and ethanol. | [4][5][6] |
| Purity | Typically ≥97.0% - 98.0% | [4][6] |
Part 2: Core Application & Mechanism of Action
The primary utility of DCBS stems from its role as a delayed-action vulcanization accelerator, which provides a crucial safety margin during rubber processing.
The Principle of Delayed-Action Acceleration
In rubber manufacturing, "scorch" refers to the premature vulcanization of the rubber compound during mixing and processing stages, often triggered by heat. This leads to unusable, hardened material. Delayed-action accelerators like DCBS are designed to be relatively inactive at typical processing temperatures but become highly active at higher curing temperatures. This provides a wide processing safety margin, preventing scorch and allowing for complex molding and extrusion operations.[4]
Vulcanization Workflow and Mechanism
The vulcanization process transforms soft, pliable rubber into a durable, elastic material by forming sulfur cross-links between polymer chains. DCBS facilitates this transformation with high efficiency and control.
Caption: Simplified workflow of DCBS-accelerated rubber vulcanization.
Causality of Delayed Action: The key to the delayed action is the thermal lability of the sulfur-nitrogen (S-N) bond in the DCBS molecule.[7]
-
At Processing Temperatures: The S-N bond is stable, and the molecule does not readily decompose to initiate vulcanization. This period is known as the "scorch time."[6]
-
At Curing Temperatures: Sufficient thermal energy is available to cleave the S-N bond. This decomposition releases reactive intermediates, including a mercaptobenzothiazole radical.[7]
-
Cross-linking Initiation: These radicals then react with sulfur, creating an active sulfurating agent that efficiently forms the desired sulfur cross-links between the long polymer chains of the rubber, resulting in a strong, elastic network.[1][5]
This controlled, temperature-dependent initiation is why DCBS is superior for applications requiring excellent scorch safety and a predictable curing profile.[4]
Part 3: Synthesis, Analysis, and Industrial Applications
General Synthesis Pathway
DCBS is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (MBT) and dicyclohexylamine.[8][9] While several oxidizing agents can be used, a common laboratory and industrial method involves sodium hypochlorite.
Caption: General workflow for the synthesis of DCBS.
The process is favorable due to the availability of raw materials and relatively high yields, often exceeding 95% with high purity.[10] The reaction mechanism involves the formation of by-products, the amounts of which can be controlled by factors like pH and temperature.[9]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of DCBS is critical for consistent performance. Reverse-phase HPLC is a standard method for its analysis.[3]
Self-Validating HPLC Protocol:
-
Column Selection: A C18 reverse-phase column is suitable for this analysis.[3]
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Phosphoric acid can be added to control the pH.[3]
-
For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[3]
-
Causality: The acetonitrile/water ratio is optimized to achieve adequate retention and separation of DCBS from potential impurities. The acidic modifier ensures consistent peak shape by suppressing the ionization of any residual acidic or basic functional groups.
-
-
Sample Preparation:
-
Accurately weigh a sample of DCBS and dissolve it in the mobile phase or a suitable solvent like acetonitrile to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Instrument Conditions:
-
Flow Rate: Set to a standard rate (e.g., 1.0 mL/min).
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detector set at a wavelength where the benzothiazole chromophore absorbs strongly (e.g., ~280 nm).
-
-
Data Analysis:
-
Run a standard of known concentration to determine the retention time and peak area.
-
Inject the sample and calculate the purity based on the peak area percentage of DCBS relative to the total area of all peaks.
-
Trustworthiness: The protocol is self-validating by comparing the resulting chromatogram to a certified reference standard. Purity is confirmed by the absence of significant impurity peaks at different retention times.
-
Key Industrial Applications
The unique properties of DCBS make it indispensable in the manufacturing of a wide array of rubber products.
-
Tire Manufacturing: Extensively used in the production of truck, radial, and off-road tires, where its scorch safety is vital for handling the large, thick rubber components.[4][5]
-
Industrial Rubber Goods: Employed in the production of conveyor belts, hoses, seals, and gaskets that require high strength, durability, and resilience.[1][5]
-
Molded Products: Ideal for manufacturing shock absorbers and other thick, molded rubber articles where consistent curing throughout the product is essential.[4][5]
Part 4: Safety, Handling, and Storage
As with any industrial chemical, adherence to strict safety protocols is mandatory.
Hazard Identification
According to the Globally Harmonized System (GHS), DCBS presents the following primary hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably using local exhaust ventilation to keep airborne concentrations low.[11][12][13] Eyewash stations and safety showers should be readily available.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11][14]
-
Skin Protection: Wear impervious protective clothing and gloves that comply with standard EN374.[13][14]
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator.[11][14]
-
-
Handling Procedures:
-
Storage Conditions:
-
Spill and Disposal:
Conclusion
N,N-dicyclohexyl-2-benzothiazolesulfenamide is a high-performance chemical that offers an exceptional combination of delayed-action acceleration and processing safety, making it a vital component in the modern rubber industry. Its effectiveness is rooted in the controlled, temperature-dependent cleavage of its S-N bond, a mechanism that allows for precise control over the vulcanization process. A thorough understanding of its properties, synthesis, and safe handling protocols is essential for its responsible and effective application in research and manufacturing.
References
-
N,N-dicyclohexyl-2-benzothiazolesulfenamide | C19H26N2S2 | CID 21080 . PubChem, National Center for Biotechnology Information. [Link]
-
N,N-Dicyclohexyl-2-benzothiazolsulfene Amide: Properties and Applications in Rubber . LookChem. [Link]
-
N,N-Dicyclohexyl-2-benzothiazolesulfenamide | SIELC Technologies . SIELC Technologies. [Link]
-
File:N,N-dicyclohexyl-2-benzothiazolesulfenamide.svg - Wikipedia . Wikimedia Commons. [Link]
-
Rubber Accelerator DCBS . ChemBroad. [Link]
-
N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE . Ataman Kimya. [Link]
-
N,N-dicyclohexyl-2-benzothiazole sulfenamide . Changde Dingyuan Chemical Industrial Limited. [Link]
-
BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS) . Ataman Kimya. [Link]
-
N,N-Dicyclohexyl-2-benzothiazolesulfenamide . BioHippo. [Link]
-
N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2 . OECD Existing Chemicals Database. [Link]
- KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide.
- CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.
-
Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation . ResearchGate. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. N,N-dicyclohexyl-2-benzothiazolesulfenamide | C19H26N2S2 | CID 21080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dicyclohexyl-2-benzothiazolesulfenamide | SIELC Technologies [sielc.com]
- 4. nbinno.com [nbinno.com]
- 5. Rubber Accelerator DCBS - chembroad [chembroad.com]
- 6. N,N-dicyclohexyl-2-benzothiazole sulfenamide [dy-chem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. chemicalbook.com [chemicalbook.com]
